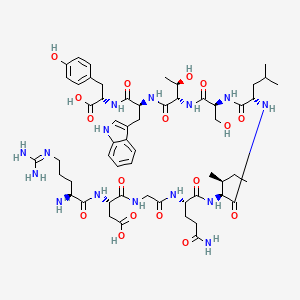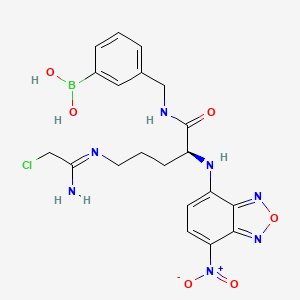
Pad4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pad4-IN-2 is a selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pad4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. The use of automated synthesis and high-throughput screening can further enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pad4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pad4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PAD4 in protein citrullination and its impact on cellular processes.
Biology: Investigated for its effects on gene regulation, protein modification, and immune cell function.
Medicine: Explored as a potential therapeutic agent for cancer treatment, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Wirkmechanismus
Pad4-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. This inhibition prevents the citrullination of target proteins, thereby modulating various cellular pathways involved in gene regulation, immune response, and tumor progression. The molecular targets of this compound include key proteins involved in these pathways, such as histones and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BB-Cl-Amidine: Another PAD4 inhibitor with a different chemical structure but similar inhibitory activity.
GSK484: A selective PAD4 inhibitor with distinct pharmacokinetic properties.
Cl-Amidine: A pan-PAD inhibitor that targets multiple PAD isoforms.
Uniqueness of Pad4-IN-2
This compound stands out due to its high selectivity for PAD4 over other PAD isoforms, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure also contributes to its favorable pharmacokinetic profile and therapeutic potential .
Eigenschaften
Molekularformel |
C20H23BClN7O6 |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1 |
InChI-Schlüssel |
LVPRLUILJALGIP-HNNXBMFYSA-N |
Isomerische SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Kanonische SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


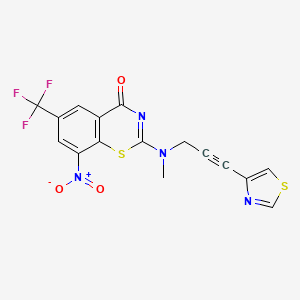

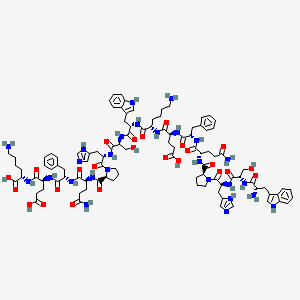
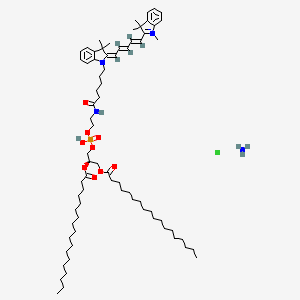

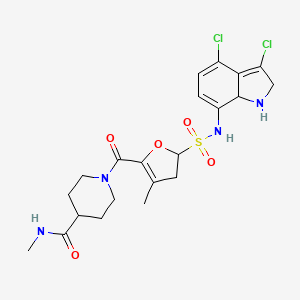
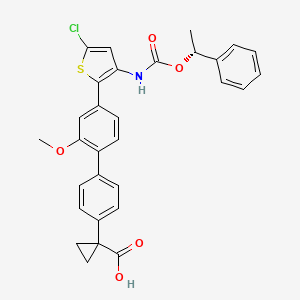

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)

